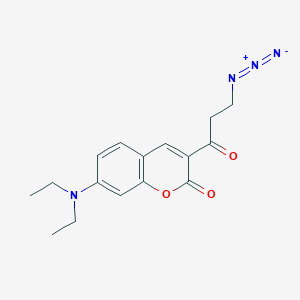
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a diethylamino group, and a benzopyran core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-(diethylamino)-2H-1-benzopyran-2-one with 3-azidopropanoyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the azide group. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are frequently employed in click chemistry reactions to facilitate the formation of triazoles.
Major Products
Oxidation: Oxides of the parent compound.
Reduction: Amines.
Substitution: Triazoles.
科学的研究の応用
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful for bioconjugation, where it can label proteins, nucleic acids, and other biomolecules. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper(I) catalyst .
類似化合物との比較
Similar Compounds
3-Azidopropanoyl chloride: A precursor used in the synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one.
3-Azidopropanol: Another azide-containing compound used in various chemical reactions.
Uniqueness
What sets this compound apart is its combination of an azide group with a benzopyran core, which provides unique reactivity and versatility in chemical synthesis and applications. Its ability to undergo click chemistry reactions efficiently makes it a valuable tool in various scientific fields .
特性
CAS番号 |
873849-96-8 |
|---|---|
分子式 |
C16H18N4O3 |
分子量 |
314.34 g/mol |
IUPAC名 |
3-(3-azidopropanoyl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-20(4-2)12-6-5-11-9-13(14(21)7-8-18-19-17)16(22)23-15(11)10-12/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChIキー |
XPELEHKRZMKUID-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


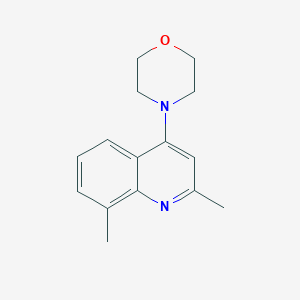

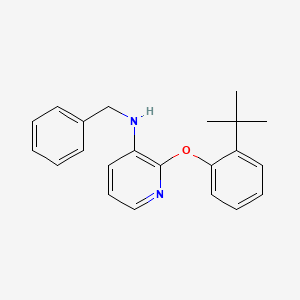
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

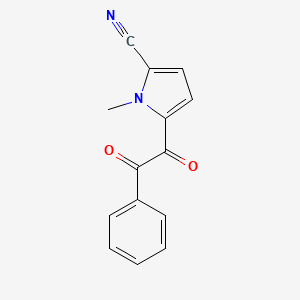
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
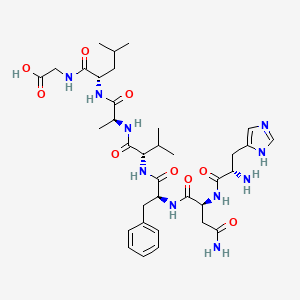
![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
